molecular formula C8H16N2O B045475 4-(aminomethyl)Cyclohexanecarboxamide CAS No. 121487-74-9

4-(aminomethyl)Cyclohexanecarboxamide

Cat. No. B045475
M. Wt: 156.23 g/mol
InChI Key: RSILLSRLAWUTAY-UHFFFAOYSA-N
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Description

“4-(aminomethyl)Cyclohexanecarboxamide” is a chemical compound with the molecular formula C8H16N2O . It is also known by other names such as Cyclohexamethylene carbamide, Cyclohexaneformamide, Cyclohexylcarboxamide, Cyclohexylcarboxyamide, Hexahydrobenzoic acid amide, Cyclohexanecarboxylic acid amide, and Hexahydrobenzamide .


Molecular Structure Analysis

The molecular structure of “4-(aminomethyl)Cyclohexanecarboxamide” consists of a cyclohexane ring with a carboxamide group and an aminomethyl group attached . The molecular weight of the compound is 156.23 g/mol.

Scientific Research Applications

  • Synthesis of Amino Sugars and Related Carbohydrate Mimetics : This compound is anticipated to have potential in the synthesis of amino sugars and related carbohydrate mimetics, which might serve as anti-inflammatory agents (Pfrengle & Reissig, 2010).

  • Pharmacological Studies on Anti-Plasmin Drugs : It is used in pharmacological research, particularly in the study of antiplasmin drugs (Isoda, 1979).

  • Anticonvulsant Applications : The compound has been identified as a potent anticonvulsant enaminone, showing potential for antielectroshock seizure treatment (Scott et al., 1993).

  • Local Controlled Release in Medical Applications : There's research into incorporating 4-(aminomethyl)cyclohexanecarboxylate into poly(α-caprolactone) for local controlled release of antifibrinolytic drugs, which is promising for topical applications like suture threads or medicated scaffolds (Tammaro et al., 2009).

  • Inhibition of 11α-HSD1 : A derivative of 4-(aminomethyl)Cyclohexanecarboxamide, derived from 4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene, shows low nanomolar inhibition of 11α-HSD1, which is significant for medical research (Leiva et al., 2018).

  • Treatment of Intestinal Lymphangiectasia : It has been used in the treatment of intestinal lymphangiectasia, resulting in normalization of serum total protein, T lymphocytes, and serum immunoglobulin values (Mine et al., 1989).

  • Organic Synthesis and Molecular Modeling : N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have applications in organic synthesis and molecular modeling (Özer et al., 2009).

  • Anti-Plasmin Activity Studies : Derivatives of 4-(aminomethyl)Cyclohexanecarboxamide have shown more potent antiplasmin activity than trans-4-aminomethyl-cyclohexanecarboxylic acid (Isoda & Yamaguchi, 1980).

  • Antitumor Effects in Combination with Ionizing Radiation : AMCA, a form of this compound, may potentiate the anti-tumor effect of ionizing radiation in certain tumor types (Kal et al., 2004).

  • Neuroscience Research : Studies have indicated that derivatives like TAMCA may induce hyperexcitability by blocking GABA-driven inhibition in the central nervous system (Furtmüller et al., 2002).

properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILLSRLAWUTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)Cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E KAWAI, Y YOSHIDA, Y KATSUTA, M SUETSUGU… - 日本香粧品学会誌, 2006 - jcss.jp
The plasminogen (Plg) activation system plays a role in the process leading to dry skin with the impaired barrier function, and serine protease inhibitors are known to improve dry skin. In …
Number of citations: 3 jcss.jp
JJ Hangeland, TJ Friends, KA Rossi… - Journal of Medicinal …, 2014 - ACS Publications
Novel inhibitors of FXIa containing an (S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core have been optimized to provide compound 16b, a potent, reversible inhibitor of FXIa (…
Number of citations: 35 pubs.acs.org
F Frecentese, A Sosic, I Saccone… - Journal of Medicinal …, 2016 - ACS Publications
2,6-Dipeptidyl-anthraquinones are a promising class of nucleic acid-binding compounds that act as NC inhibitors in vitro. We designed, synthesized, and tested new series of 2,6-…
Number of citations: 16 pubs.acs.org
Y Lei, B Zhang, Y Zhang, X Dai, Y Duan, Q Mao… - European Journal of …, 2021 - Elsevier
Factor XIa, as a blood coagulation enzyme, amplifies the generation of the last enzyme thrombin in the blood coagulation cascade. It was proved that direct inhibition of factor XIa could …
Number of citations: 8 www.sciencedirect.com
河合江理子, 吉田雄三, 勝田雄二 - 日本香粧品学会誌, 2006 - cir.nii.ac.jp
肌荒れ発生機序研究と新規医薬部外品有効薬剤セブラエンの開発 | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学図書館の本をさがす 日本の…
Number of citations: 1 cir.nii.ac.jp

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